molecular formula C17H18N6O B10997872 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B10997872
M. Wt: 322.4 g/mol
InChI Key: LUXWJAVTLVSROV-UHFFFAOYSA-N
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Description

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound featuring a tetrazole ring, a pyridine moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced via a coupling reaction, such as the Chan–Evans–Lam coupling, which involves the reaction of a pyridin-3-ylboronic acid with the tetrazole derivative.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives of the tetrazole or benzamide moieties.

    Reduction: Reduced forms of the tetrazole or pyridine rings.

    Substitution: Substituted derivatives at the benzamide or pyridine positions.

Scientific Research Applications

Chemistry

In chemistry, 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of tetrazole and pyridine derivatives with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

Medically, this compound holds potential as a lead compound for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, or inflammatory conditions.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of tetrazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, while the pyridine moiety can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Phenyl-2H-tetrazol-2-yl)pyridine: Similar in having a tetrazole and pyridine moiety but lacks the benzamide structure.

    N-(pyridin-3-ylmethyl)benzamide: Similar in having a pyridine and benzamide structure but lacks the tetrazole ring.

Uniqueness

4-[2-(propan-2-yl)-2H-tetrazol-5-yl]-N-(pyridin-3-ylmethyl)benzamide is unique due to the combination of the tetrazole, pyridine, and benzamide moieties in a single molecule. This combination provides a versatile scaffold for drug design and the development of new materials, offering multiple sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C17H18N6O

Molecular Weight

322.4 g/mol

IUPAC Name

4-(2-propan-2-yltetrazol-5-yl)-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C17H18N6O/c1-12(2)23-21-16(20-22-23)14-5-7-15(8-6-14)17(24)19-11-13-4-3-9-18-10-13/h3-10,12H,11H2,1-2H3,(H,19,24)

InChI Key

LUXWJAVTLVSROV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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